2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 605628-13-5
VCID: VC4135502
InChI: InChI=1S/C19H20N2O2S2/c1-14-6-8-16(9-7-14)25(22,23)21-12-10-15(11-13-21)19-20-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Molecular Formula: C19H20N2O2S2
Molecular Weight: 372.5

2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole

CAS No.: 605628-13-5

Cat. No.: VC4135502

Molecular Formula: C19H20N2O2S2

Molecular Weight: 372.5

* For research use only. Not for human or veterinary use.

2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole - 605628-13-5

Specification

CAS No. 605628-13-5
Molecular Formula C19H20N2O2S2
Molecular Weight 372.5
IUPAC Name 2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C19H20N2O2S2/c1-14-6-8-16(9-7-14)25(22,23)21-12-10-15(11-13-21)19-20-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3
Standard InChI Key JPBRCLGVBNZIID-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name, 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole, reflects its hybrid architecture:

  • A benzothiazole moiety (a bicyclic structure comprising a benzene ring fused to a thiazole ring).

  • A piperidinyl group (a six-membered amine ring) at position 4, modified with a 4-methylphenylsulfonyl substituent.

Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₁₉H₂₀N₂O₂S₂
Molecular Weight372.504 g/mol
Exact Mass372.09700
Topological Polar Surface Area86.89 Ų
LogP (Partition Coefficient)5.19170

The sulfonyl group (-SO₂-) enhances electrophilicity and hydrogen-bonding capacity, potentially influencing receptor binding in biological systems. The methyl group on the phenyl ring contributes to hydrophobic interactions, while the piperidinyl spacer may confer conformational flexibility .

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy of analogous benzothiazole derivatives reveals characteristic signals:

  • ¹H NMR: Aromatic protons in the benzothiazole ring typically resonate between δ 7.46–8.12 ppm, while the methyl group on the phenylsulfonyl moiety appears as a singlet near δ 2.21 ppm . Piperidinyl protons exhibit complex splitting patterns due to ring puckering, often observed as multiplet signals between δ 2.5–3.5 ppm .

  • ¹³C NMR: The sulfonyl sulfur induces deshielding effects, shifting adjacent carbons to ~120–130 ppm. Benzothiazole carbons resonate between 150–160 ppm, consistent with aromatic systems .

Infrared (IR) spectroscopy identifies key functional groups:

  • Sulfonyl stretching vibrations at 1160 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • Benzothiazole C=N and C-S vibrations near 1600 cm⁻¹ and 690 cm⁻¹, respectively .

Synthetic Pathways and Optimization

Experimental Modifications

Recent advances in benzothiazole synthesis emphasize microwave-assisted reactions to reduce reaction times and improve yields . For instance, irradiating the reaction mixture at 150 W for 15 minutes achieves ~85% conversion, compared to 6–8 hours under conventional heating . Additionally, green chemistry approaches using ionic liquids (e.g., [BMIM][Br]) as solvents enhance atom economy and reduce waste .

Biological Activity and Mechanistic Insights

Hypothetical Pharmacological Profiles

While direct bioactivity data for this compound is scarce, structurally related benzothiazoles exhibit:

  • Anticancer Activity: Inhibition of topoisomerase II and tubulin polymerization, leading to apoptosis in cancer cell lines (e.g., MCF-7 breast adenocarcinoma) .

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, with MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Anti-inflammatory Action: Suppression of COX-2 and TNF-α expression in murine macrophages.

The 4-methylphenylsulfonyl group may enhance blood-brain barrier permeability, suggesting potential CNS applications .

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Low yields (~40%) in piperidine sulfonylation steps due to steric hindrance.

  • Pharmacokinetic Uncertainty: Unknown metabolic stability and CYP450 inhibition profiles .

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Modifying the piperidinyl spacer and sulfonyl substituents to optimize target selectivity.

  • In Vivo Toxicology: Assessing acute and chronic toxicity in rodent models.

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